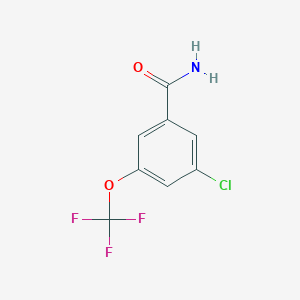
3-Chloro-5-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C8H5ClF3NO2 and its molecular weight is 239.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development Precursors
One significant application of compounds closely related to 3-Chloro-5-(trifluoromethoxy)benzamide lies in their role as precursors in drug development, particularly for antitubercular therapies. Richter et al. (2021) describe the structural characterization of similar compounds used in synthesizing benzothiazinones, a class of promising new antituberculosis drug candidates (Richter, Goddard, Schlegel, Imming, & Seidel, 2021). Furthermore, Nimbalkar et al. (2018) highlight the synthesis of benzamide derivatives through ultrasound-assisted methods, showing promising in vitro antitubercular activity against Mycobacterium tuberculosis with significant safety profiles in cytotoxicity tests (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Antimicrobial and Antitubercular Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. Imramovský et al. (2011) investigated a series of benzamides for activity against mycobacterial, bacterial, and fungal strains, finding several compounds with activity comparable or higher than standard drugs like isoniazid and fluconazole (Imramovský, Pesko, Kráľová, Vejsová, Stolaříková, Vinšová, & Jampílek, 2011). Ilango and Arunkumar (2011) synthesized novel azetidin-2-one derivatives showing good antimicrobial and antitubercular activities, highlighting the potential of these compounds in developing new treatments (Ilango & Arunkumar, 2011).
Synthesis of Impurities in Pharmaceuticals
Li Xing-yu (2015) focuses on the synthesis of impurities found in pharmaceuticals, specifically roflumilast, a drug used to treat COPD. The study provides insights into the synthesis and characterization of compounds structurally related to this compound, offering a reference for studying impurities in drugs (Li Xing-yu, 2015).
Catalysis and Material Science
Straube et al. (2020) report on the synthesis of tris(ferrocenyl)arene-based gold(i) complexes, highlighting the role of structurally similar compounds in catalysis and material science. These complexes show potential for redox-switchable catalysis, indicating the versatility of benzamide derivatives in various scientific applications (Straube, Coburger, Dütsch, & Hey‐Hawkins, 2020).
Eigenschaften
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDDYHINQOQMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
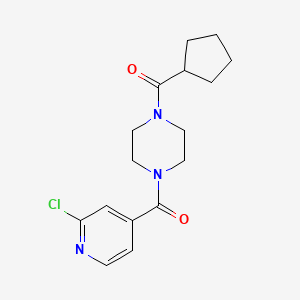
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)
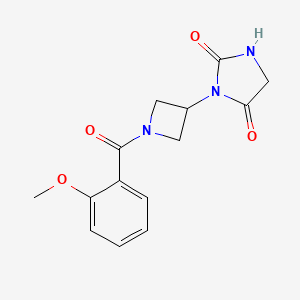
![N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2549376.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)
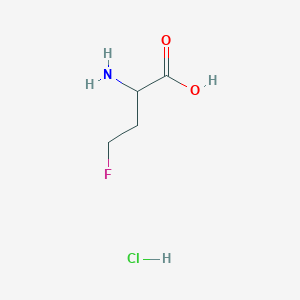
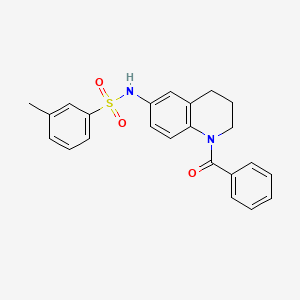
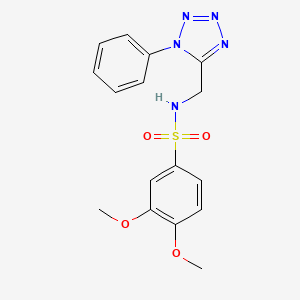
![2-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2549384.png)

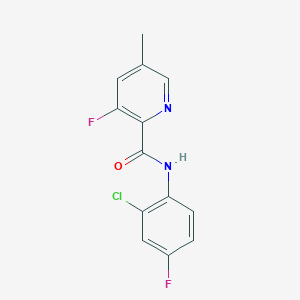
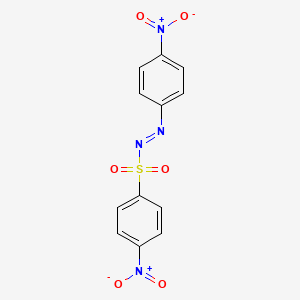
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2549390.png)
![N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2549391.png)
